1,3-Dimethylnaphthalene

Descripción

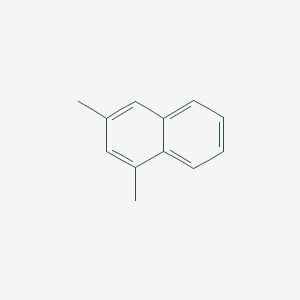

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJMFSMPSZREIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060360 | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-41-7, 111495-85-3 | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RY1AV3CER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethylnaphthalene: Chemical Properties and Structure

This guide provides a comprehensive technical overview of 1,3-Dimethylnaphthalene (1,3-DMN), a significant polycyclic aromatic hydrocarbon (PAH). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, structural characteristics, synthesis, and analytical methodologies pertinent to this compound. Our focus is on delivering not just data, but also the underlying scientific principles and practical insights essential for its application in a research and development setting.

Section 1: Molecular Structure and Identity

This compound is an aromatic hydrocarbon characterized by a naphthalene core substituted with two methyl groups at the C1 and C3 positions.[1][2] This substitution pattern dictates its unique physicochemical properties and reactivity compared to other dimethylnaphthalene isomers.

The fundamental identity of this compound is established by its molecular formula, C₁₂H₁₂, and a molecular weight of approximately 156.22 g/mol .[2][3] Its unique structure is unambiguously defined by its CAS Registry Number: 575-41-7.[2]

Caption: Molecular Structure of this compound.

The spatial arrangement of the methyl groups influences the electronic distribution within the naphthalene ring system, impacting its reactivity in electrophilic substitution and oxidation reactions. The presence of the methyl groups also introduces steric hindrance, which can direct the regioselectivity of further chemical modifications.

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| CAS Number | 575-41-7 | [2] |

| Appearance | Clear, light yellow liquid | |

| Melting Point | -5 °C | [3] |

| Boiling Point | 263 °C | [3] |

| Density | 0.982 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.609 | [3] |

| Flash Point | 109 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in common organic solvents like ether and benzene. |

These properties underscore that 1,3-DMN is a relatively non-volatile liquid at room temperature with a high boiling point, making it amenable to purification by fractional distillation.[4][5] Its insolubility in water and solubility in organic solvents are characteristic of nonpolar aromatic hydrocarbons.

Section 3: Synthesis and Purification

The synthesis of specific dimethylnaphthalene isomers like 1,3-DMN in high purity can be challenging due to the formation of isomeric mixtures.[6] Common strategies involve the alkylation of naphthalene or methylnaphthalene, or the multi-step synthesis from substituted tetralones.

Representative Synthetic Workflow: From a Substituted Tetralone

A plausible and illustrative laboratory-scale synthesis of this compound can be adapted from established methods for other isomers, which often involve a three-step sequence: Grignard reaction, dehydration, and dehydrogenation, starting from an appropriately substituted tetralone.[7]

Caption: Representative synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Grignard Reaction with a Substituted Tetralone

This step involves the reaction of a suitable methyltetralone with a Grignard reagent to introduce the second methyl group.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place a solution of the starting methyltetralone in anhydrous diethyl ether.

-

Grignard Reagent Addition: Add a solution of methylmagnesium bromide in diethyl ether dropwise to the stirred tetralone solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the tetralone, leading to the formation of a tertiary alcohol after acidic work-up. The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water.

Step 2: Acid-Catalyzed Dehydration

The tertiary alcohol intermediate is then dehydrated to form a dihydronaphthalene.

-

Reaction Setup: Dissolve the crude alcohol from the previous step in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Work-up: After the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer and remove the solvent.

Causality: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond, resulting in the dihydronaphthalene. The Dean-Stark apparatus is employed to remove water from the reaction mixture, driving the equilibrium towards the product.

Step 3: Dehydrogenation (Aromatization)

The final step is the aromatization of the dihydronaphthalene intermediate.

-

Reaction Setup: In a round-bottom flask, dissolve the dihydronaphthalene in a high-boiling solvent such as decalin.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture, filter to remove the catalyst, and purify the product.

Causality: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions. At elevated temperatures, it facilitates the removal of hydrogen atoms from the dihydronaphthalene, leading to the formation of the thermodynamically stable aromatic naphthalene ring system.

Purification: Fractional Distillation

Due to the close boiling points of dimethylnaphthalene isomers, fractional distillation is a common method for their purification.[4][5]

-

Set up a fractional distillation apparatus with a Vigreux or packed column.

-

Carefully heat the crude 1,3-DMN mixture.

-

Collect the fraction that distills at the boiling point of 1,3-DMN (approximately 263 °C at atmospheric pressure).[3]

-

The purity of the collected fractions should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Section 4: Spectroscopic and Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 1,3-DMN. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms in the molecule.[2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,3-DMN. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (156.22).[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For 1,3-DMN, the IR spectrum will show characteristic absorptions for aromatic C-H stretching and bending, as well as C-C stretching vibrations of the naphthalene ring.[2]

-

Gas Chromatography (GC): GC is an essential technique for assessing the purity of 1,3-DMN and for separating it from other isomers. The retention time of 1,3-DMN under specific GC conditions is a key identifying parameter.

Section 5: Applications in Research and Development

Dimethylnaphthalenes are important intermediates in the chemical industry, primarily as precursors to naphthalenedicarboxylic acids, which are monomers for high-performance polymers like polyethylene naphthalate (PEN).[6] In the context of drug development and research, the naphthalene scaffold is a common motif in many biologically active molecules. The specific substitution pattern of 1,3-DMN can be exploited to synthesize novel compounds with potential therapeutic applications. Its use as a starting material allows for the introduction of various functional groups onto the naphthalene core, enabling the exploration of structure-activity relationships.

Section 6: Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is classified as hazardous to the aquatic environment.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

References

- ChemBAM.

- University of Rochester Department of Chemistry.

- MSpace at the University of Manitoba. The preparation of 1,8-dimethylnaphthalene. Accessed January 8, 2026. [Link].

- PubChem. This compound. Accessed January 8, 2026. [Link].

- Mol-Instincts. This compound - 575-41-7, C12H12, density, melting point, boiling point, structural formula, synthesis. Accessed January 8, 2026. [Link].

- Google Patents. Preparation of a dimethylnaphthalene. Accessed January 8, 2026. .

Sources

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 2. This compound | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chembam.com [chembam.com]

- 5. Purification [chem.rochester.edu]

- 6. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethylnaphthalene Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene backbone substituted with two methyl groups. As a component of various complex hydrocarbon mixtures, its physical properties are of significant interest in diverse fields, including organic chemistry, materials science, and toxicology. For professionals in drug development, understanding the physicochemical characteristics of such molecules is crucial for predicting their behavior in biological systems, formulating delivery systems, and assessing potential interactions. This guide provides a comprehensive overview of the key physical properties of this compound in its liquid state, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

A summary of the principal physical properties of this compound is presented below. These values are essential for a wide range of applications, from designing chemical syntheses to modeling environmental fate and transport.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₂H₁₂ | |

| Molecular Weight | 156.22 g/mol | |

| Appearance | Clear, light yellow liquid | |

| Density | 0.982 g/mL | at 25 °C |

| Refractive Index (n) | 1.609 | at 20 °C |

| Boiling Point | 263 °C | at 760 mmHg |

| Melting Point | -6 to -3 °C | |

| Flash Point | 109 °C | |

| Vapor Pressure | 0.0084 mmHg |

In-Depth Analysis and Experimental Determination

A thorough understanding of the physical properties of this compound necessitates an appreciation of the methodologies employed for their measurement. The following sections delve into the experimental protocols for determining key physical parameters, elucidating the scientific principles that underpin these techniques.

Density

The density of a substance is a fundamental property that relates its mass to the volume it occupies. For a liquid like this compound, density is a critical parameter in fluid dynamics, reaction engineering, and formulation development.

Experimental Protocol: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of liquids. It relies on the precise measurement of the mass of a known volume of the liquid.

Step-by-Step Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with the liquid.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer

Causality Behind Experimental Choices:

-

Pycnometer Selection: A pycnometer with a precisely calibrated volume is chosen to minimize measurement uncertainty.

-

Temperature Control: The measurement should be conducted at a constant, known temperature, as density is temperature-dependent. A water bath is often used to maintain a stable temperature.

-

Analytical Balance: An analytical balance is used for mass measurements to ensure high precision.

Logical Relationship Diagram: Density Determination

Caption: Workflow for determining the density of a liquid using the pycnometer method.

Viscosity

Experimental Protocol: Ostwald Viscometer

The Ostwald viscometer is a type of capillary viscometer used to measure the kinematic viscosity of a liquid. The dynamic viscosity can then be calculated if the density of the liquid is known.

Step-by-Step Methodology:

-

Preparation: Clean the viscometer thoroughly and rinse it with the sample liquid (this compound).

-

Loading: Introduce a precise volume of the liquid into the larger bulb of the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath until the liquid reaches the desired temperature.

-

Measurement: Using a pipette bulb, draw the liquid up into the other arm of the viscometer above the upper timing mark.

-

Timing: Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity (ν) is determined by the equation ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where 'ρ' is the density of the liquid.

Causality Behind Experimental Choices:

-

Capillary Dimensions: The dimensions of the capillary tube are crucial as they dictate the flow resistance. The viscometer constant 'C' is determined by calibrating with a liquid of known viscosity.

-

Constant Temperature: Viscosity is highly sensitive to temperature changes; therefore, maintaining a constant temperature is paramount for accurate and reproducible results.

-

Vertical Alignment: The viscometer must be held in a vertical position to ensure that the flow is driven solely by gravity.

Logical Relationship Diagram: Viscosity Determination

Caption: Workflow for determining the viscosity of a liquid using an Ostwald viscometer.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a valuable property for identifying and assessing the purity of liquid compounds.

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for the measurement of the refractive index of liquids.

Step-by-Step Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Temperature Correction: If the measurement temperature is not the standard 20 °C, a temperature correction may be necessary.

Causality Behind Experimental Choices:

-

Monochromatic Light Source: A monochromatic light source, typically a sodium lamp (D-line), is used because the refractive index is wavelength-dependent.

-

Temperature Control: The prisms of the refractometer are often connected to a water bath to maintain a constant temperature, as the refractive index varies with temperature.

-

Cleanliness: The prisms must be meticulously cleaned before and after each measurement to avoid contamination and ensure accurate readings.

Surface Tension

Experimental Protocol: Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the surface of the liquid.

Step-by-Step Methodology:

-

Instrument Setup: A tensiometer equipped with a platinum ring is used. The ring is cleaned and flamed to remove any impurities.

-

Sample Placement: A sample of this compound is placed in a clean vessel on the instrument's platform.

-

Measurement: The platform is raised until the ring is in contact with the liquid surface. The platform is then slowly lowered, and the force required to pull the ring from the surface is measured by the tensiometer.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * cosθ), where θ is the contact angle (often assumed to be zero for a perfectly wetting platinum ring). Modern tensiometers often perform this calculation automatically, applying necessary correction factors.

Causality Behind Experimental Choices:

-

Platinum Ring: Platinum is used because it is inert and can be easily cleaned. Its high surface energy ensures good wetting by most liquids.

-

Slow Detachment: The ring must be pulled from the surface slowly to ensure that the measurement is made under equilibrium conditions.

-

Correction Factors: Empirical correction factors are often applied to account for the complex shape of the liquid meniscus that is pulled up by the ring.

Logical Relationship Diagram: Surface Tension Determination

Caption: Workflow for determining the surface tension of a liquid using the Du Noüy ring method.

Conclusion

The physical properties of this compound liquid are essential for its handling, application, and study in various scientific and industrial contexts. This guide has provided a compilation of its key physical characteristics and detailed the experimental methodologies for their determination. By understanding the principles behind these measurement techniques, researchers and professionals can ensure the acquisition of accurate and reliable data, which is fundamental for advancing research and development. While experimental values for some properties like viscosity and surface tension are not widely published, the protocols described herein provide a robust framework for their empirical determination.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Stenutz, R. (n.d.). This compound. Stenutz.

- tec-science. (2020, April 4). Experimental determination of viscosity (viscometer).

- Biolin Scientific. (2023, January 10). 3 ways to measure surface tension.

- Wikipedia. (n.d.). Refractive index.

- Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance.

- IIETA. (2019, January 9). Thermal Conductivity Measurements of Liquids with Transient Hot-Bridge Method. International Information and Engineering Technology Association.

An In-depth Technical Guide to 1,3-Dimethylnaphthalene (CAS: 575-41-7) for Advanced Research and Development

This guide provides a comprehensive technical overview of 1,3-Dimethylnaphthalene (1,3-DMN), a key aromatic hydrocarbon, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, reactivity, and potential applications, with a focus on the scientific rationale behind its utilization in complex organic synthesis and medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core with two methyl groups at the C1 and C3 positions.[1] This substitution pattern imparts specific physicochemical properties that influence its reactivity and potential applications.

Structural and Identification Parameters

| Parameter | Value | Source |

| CAS Number | 575-41-7 | [2] |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC2=CC=CC=C2C(=C1)C | [2] |

| InChIKey | QHJMFSMPSZREIF-UHFFFAOYSA-N | [2] |

Key Physicochemical Data

The physical properties of 1,3-DMN are crucial for designing experimental setups, particularly for synthesis and purification processes.

| Property | Value | Source |

| Appearance | Clear, light yellow liquid | [1] |

| Boiling Point | 263 °C | [2] |

| Melting Point | -5 °C | [2] |

| Density | 0.982 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.609 | |

| Vapor Pressure | 0.0084 mmHg | [1] |

| Flash Point | 109 °C (closed cup) | |

| Water Solubility | Low |

Strategic Synthesis of this compound

The synthesis of specific dimethylnaphthalene isomers like 1,3-DMN free from other isomers is a significant challenge due to the difficulty in separating these closely related compounds. Several strategic approaches have been developed to achieve high purity.

Multi-step Synthesis via Cyclization and Dehydrogenation

A common and versatile method involves the construction of the dimethylnaphthalene skeleton through a series of reactions starting from simpler aromatic precursors. This approach offers good control over the final substitution pattern.

Experimental Workflow: Multi-step Synthesis

Caption: Multi-step synthesis of 1,3-DMN.

Detailed Protocol:

A general protocol for this type of synthesis involves:

-

Alkenylation: Reaction of an appropriate xylene isomer with butadiene in the presence of a sodium-potassium alloy to form an alkenylbenzene.[3]

-

Cyclization: The resulting alkenylbenzene undergoes acid-catalyzed cyclization to form a mixture of dimethyltetralin isomers.[3]

-

Dehydrogenation: The dimethyltetralin mixture is dehydrogenated, often using a palladium on carbon (Pd/C) catalyst at elevated temperatures (220-420 °C), to yield a mixture of dimethylnaphthalene isomers.[3]

-

Isomerization: The mixture of dimethylnaphthalenes is then subjected to isomerization conditions, often using a specific catalyst at temperatures between 240-350 °C, to enrich the desired this compound isomer.[3]

Synthesis from 1,3-Dibromonaphthalene

A more direct route to 1,3-DMN involves the substitution of bromine atoms on a pre-formed naphthalene core. This method is particularly useful when high-purity 1,3-dibromonaphthalene is available.

Experimental Workflow: Grignard Coupling

Caption: Synthesis of 1,3-DMN via Grignard coupling.

Detailed Protocol: Nickel-Catalyzed Grignard Coupling

This protocol is adapted from the synthesis of related dimethylnaphthalenes and is expected to be effective for the 1,3-isomer.

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3-dibromonaphthalene and a nickel-phosphine catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)).[4]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Grignard Reagent Addition: Under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide in a suitable solvent (e.g., 2-methyltetrahydrofuran) to the stirred reaction mixture at a controlled temperature (e.g., -10 °C).[5]

-

Reaction: After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 95-105 °C) and maintain for several hours (e.g., 12-18 hours).[5]

-

Workup: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., petroleum ether).[5]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Chemical Reactivity and Synthetic Utility

The reactivity of 1,3-DMN is governed by the electron-donating nature of the two methyl groups and the inherent reactivity of the naphthalene core. Electrophilic aromatic substitution is a key reaction class for this molecule.

Electrophilic Aromatic Substitution

The methyl groups in 1,3-DMN are activating and direct incoming electrophiles to specific positions on the naphthalene ring. The substitution pattern is a result of the interplay between electronic effects and steric hindrance.

Predicted Reactivity for Electrophilic Attack: Based on the principles of electrophilic substitution on substituted naphthalenes, the most likely positions for electrophilic attack on 1,3-DMN are the C4, C5, and C8 positions due to the activating effect of the methyl groups. The precise outcome will depend on the nature of the electrophile and the reaction conditions. For instance, Friedel-Crafts acylation of dimethylnaphthalenes is sensitive to the solvent and temperature, which can influence the position of substitution.[6]

Oxidation of Methyl Groups

The methyl groups of 1,3-DMN can be oxidized to carboxylic acid groups, yielding 1,3-naphthalenedicarboxylic acid. This transformation is of industrial importance as naphthalenedicarboxylic acids are valuable monomers for high-performance polymers.[3]

Experimental Workflow: Oxidation to Dicarboxylic Acid

Caption: Oxidation of 1,3-DMN.

General Protocol: Liquid-Phase Oxidation

-

Reaction Setup: Charge a high-pressure reactor with this compound, a cobalt and manganese salt catalyst, a bromine source (initiator), and acetic acid as the solvent.[7][8]

-

Reaction Conditions: Heat the reactor to 155-180 °C and pressurize with air or oxygen.[7][8]

-

Workup: After the reaction is complete, cool the mixture and isolate the crude 1,3-naphthalenedicarboxylic acid by filtration.

-

Purification: The product can be purified by recrystallization.

Microbial oxidation has also been shown to be a viable route for the conversion of dimethylnaphthalenes to their corresponding carboxylic acids.[9][10]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of 1,3-DMN is essential for its identification and for monitoring reactions.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 1,3-DMN are characteristic of its structure.

Interpreted ¹H NMR Spectrum (Predicted):

-

Aromatic Protons (6H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm. The protons on the unsubstituted ring will likely appear as a more defined multiplet, while the protons on the substituted ring will show more complex splitting patterns due to coupling with each other and the methyl groups.

-

Methyl Protons (6H): Two distinct singlets for the two methyl groups, likely in the range of δ 2.4-2.7 ppm. The exact chemical shifts will depend on their position on the naphthalene ring.

Interpreted ¹³C NMR Spectrum (Predicted):

-

Aromatic Carbons (10C): Multiple signals in the aromatic region (δ 120-140 ppm). The carbons bearing the methyl groups will be deshielded compared to the other aromatic carbons.

-

Methyl Carbons (2C): Two signals in the aliphatic region (δ 15-25 ppm).

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific applications of 1,3-DMN in marketed drugs are not prominent, its potential as a building block and a scaffold for the synthesis of novel therapeutic agents is significant.

As a Molecular Scaffold

The rigid, lipophilic nature of the this compound core makes it an attractive scaffold for the design of molecules that can interact with biological targets. The methyl groups provide points for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Logical Relationship: From Scaffold to Drug Candidate

Caption: Role of 1,3-DMN in drug discovery.

The development of a library of 1,3-DMN derivatives allows for the systematic investigation of how different substituents at various positions on the naphthalene ring affect biological activity. This is a cornerstone of modern drug discovery.[11]

Toxicology and Environmental Considerations

A comprehensive understanding of the toxicological profile and environmental fate of 1,3-DMN is crucial for its safe handling and for assessing its potential environmental impact.

Metabolism and Toxicity

Studies on dimethylnaphthalene isomers in rats have shown that they are rapidly absorbed and metabolized. The primary routes of metabolism involve oxidation of the methyl groups and the aromatic ring.[12] The metabolites are then conjugated and excreted.[12] While detailed toxicological data for 1,3-DMN is not extensively available, it is classified as very toxic to aquatic life with long-lasting effects.[1] As with other PAHs, there is a potential for irritation.[1]

Environmental Fate

Dimethylnaphthalenes are expected to have moderate to high persistence in the environment.[12] Their low water solubility and volatility mean they are likely to partition to soil and sediment. Biodegradation is a potential degradation pathway, although alkylated PAHs are generally more resistant to microbial degradation than their parent compounds.[12]

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry that makes it a versatile tool for researchers in organic synthesis and medicinal chemistry. Its synthesis requires careful control to achieve isomeric purity, but its subsequent functionalization offers a pathway to a wide range of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and toxicological profile is essential for its effective and safe utilization in the laboratory and in the development of new technologies and therapeutics.

References

- Lin, C. Y., & Wheelock, Å. M. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16–25.

- Health Canada. (2011). Registration Decision RD2011-06, 1,4-Dimethylnaphthalene.

- Fisher Scientific. (2025).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ASM Journals. (n.d.). Microbial oxidation of dimethylnaphthalene isomers. Applied and Environmental Microbiology.

- ChemicalBook. (n.d.). 1,3-Dibromonaphthalene synthesis.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). US20060167310A1 - Preparation method of naphthalene dicarboxylic acid.

- Google Patents. (n.d.). WO2004015003A2 - Preparation method of naphthalene dicarboxylic acid.

- Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Journal of Molecular Structure, 1225, 129119.

- ASM Journals. (n.d.). Microbial oxidation of dimethylnaphthalene isomers. Applied and Environmental Microbiology.

- Neidle, S., et al. (2016). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Molecules, 21(10), 1289.

- Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.

- Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid.

- Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. U.S. Environmental Protection Agency.

- Regulations.gov. (n.d.). Docket Number EPA-HQ-OPP-2012-0670.

- BenchChem. (n.d.).

- Erenler, R., et al. (2014). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 38(12), 704-706.

- Agranat, I., & Gore, P. H. (2017). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Beilstein Journal of Organic Chemistry, 13, 1387–1395.

- University of Hertfordshire. (n.d.). 1,4-dimethylnaphthalene. AERU.

- MSpace. (n.d.).

- Canadian Science Publishing. (n.d.). Electrophilic Substitution in Methyl-substituted Naphthalenes III. Correlation between Experimental Results and Molecular Orbital Calculations of Reactivity Indices. Canadian Journal of Chemistry.

- Metin, Ö. (2013). Basic 1H- and 13C-NMR Spectroscopy.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231.

- Quora. (2018).

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1,5-Dimethylnaphthalene.

- YouTube. (2020). 131.

- Cakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, Synopses, (6), 366-367.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). This compound - 575-41-7, C12H12, density, melting point, boiling point, structural formula, synthesis.

- Wikipedia. (n.d.). 2,6-Dimethylnaphthalene.

- Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C: Organic, 517-521.

- Gore, P. H., & Thadani, C. K. (1968). Friedel–Crafts acylations of aromatic hydrocarbons. Part VII. The acetylation and benzoylation of 2,3-dimethylnaphthalene. Journal of the Chemical Society C: Organic, 1729-1733.

- Baddeley, G. (1949). The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed), S99.

- Google Patents. (n.d.). CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.

- Sigma-Aldrich. (n.d.). This compound 96 575-41-7.

- Miljøstyrelsen. (n.d.). Naphtalen (CAS nr. 91-20-3).

- WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone.

- Drug Design Org. (n.d.).

- Scribd. (n.d.). Electrophilic Substitution Reaction of Naphthalene.

- Wang, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.

- Chemical Bull Pvt. Ltd. (n.d.). 1,4-dimethylnaphthalene | 571-58-4.

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

Sources

- 1. This compound | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 7. US20060167310A1 - Preparation method of naphthalene dicarboxylic acid - Google Patents [patents.google.com]

- 8. WO2004015003A2 - Preparation method of naphthalene dicarboxylic acid - Google Patents [patents.google.com]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylnaphthalene from m-Xylene

Abstract

This technical guide provides a comprehensive overview of a robust and classical synthetic route to 1,3-dimethylnaphthalene, a significant polycyclic aromatic hydrocarbon, utilizing m-xylene as the starting material. Dimethylnaphthalenes are crucial intermediates in the production of advanced materials and fine chemicals.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, mechanistic pathways, and practical laboratory procedures involved. The featured synthesis follows a modified Haworth methodology, encompassing a four-step sequence: Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and catalytic dehydrogenation. Each step is detailed with mechanistic insights, validated protocols, and characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is one of ten dimethylnaphthalene (DMN) isomers, which are derivatives of naphthalene with two methyl groups.[3][4] While isomers like 2,6-DMN are precursors to high-performance polymers such as polyethylene naphthalate (PEN), other DMNs, including the 1,3-isomer, are valuable as chemical intermediates and subjects of study in materials science and organic synthesis.[5][6] The synthesis of specific DMN isomers is challenging due to the difficulty in controlling regioselectivity and separating the resulting isomeric mixtures.[2][7][8]

The selection of m-xylene as a starting material provides a strategic advantage for targeting the 1,3-DMN isomer due to the directing effects of the two methyl groups. The synthesis route detailed herein is a logical and well-established pathway that builds the second aromatic ring onto the initial m-xylene core.

The overall synthetic strategy involves four key transformations:

-

Friedel-Crafts Acylation: Reaction of m-xylene with succinic anhydride to form β-(2,4-dimethylbenzoyl)propionic acid.

-

Clemmensen Reduction: Reduction of the keto group to a methylene group, yielding γ-(2,4-dimethylphenyl)butyric acid.

-

Intramolecular Cyclization: Acid-catalyzed ring closure to form 4,6-dimethyl-1-tetralone.

-

Catalytic Dehydrogenation: Aromatization of the tetralone intermediate to produce the final product, this compound.

This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final product.

Mechanistic Pathways and Rationale

A thorough understanding of the reaction mechanism at each stage is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Friedel-Crafts Acylation

The synthesis commences with an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[9][10]

-

Mechanism: Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with succinic anhydride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich m-xylene ring. The two methyl groups on m-xylene are ortho, para-directing and activating. The acylation occurs at the para position relative to one methyl group and ortho to the other (the C4 position), as this is the most sterically accessible and electronically activated site. A subsequent workup hydrolyzes the aluminum complex to yield β-(2,4-dimethylbenzoyl)propionic acid.

Step 2: Clemmensen Reduction

To prepare for the subsequent cyclization, the carbonyl group of the keto-acid must be reduced to a methylene group. The Clemmensen reduction is ideal for this transformation, particularly for aryl-alkyl ketones that are stable in strongly acidic conditions.[11][12][13]

-

Mechanism: While the precise mechanism remains a subject of investigation, it is understood to occur on the surface of the zinc amalgam.[13] The reaction involves the transfer of electrons from the zinc to the protonated carbonyl carbon. Organozinc intermediates are proposed, which are subsequently protonated and further reduced to yield the alkane.[13] This method is preferred over others like the Wolff-Kishner reduction because the acidic conditions are compatible with the carboxylic acid moiety.[12]

Step 3: Intramolecular Cyclization

The formation of the second ring is achieved through an intramolecular Friedel-Crafts-type reaction.

-

Mechanism: The γ-(2,4-dimethylphenyl)butyric acid is treated with a strong acid, such as polyphosphoric acid or sulfuric acid. The acid protonates the carboxylic acid, which then loses water to form an acylium ion. This intramolecular electrophile is attacked by the aromatic ring at the position ortho to the alkyl chain, leading to the formation of the six-membered ring of 4,6-dimethyl-1-tetralone. This type of cyclization is a common strategy for building polycyclic systems.[14]

Step 4: Catalytic Dehydrogenation (Aromatization)

The final step is the aromatization of the tetralone ring system to form the stable naphthalene core. This is a dehydrogenation reaction, involving the removal of hydrogen atoms.[1]

-

Mechanism: The 4,6-dimethyl-1-tetralone is heated with a dehydrogenation catalyst, typically palladium or platinum supported on carbon (Pd/C or Pt/C).[1] At elevated temperatures (e.g., 320°C), the catalyst facilitates the elimination of hydrogen molecules, leading to the formation of the aromatic naphthalene ring system.[1] This process is driven by the thermodynamic stability of the resulting aromatic product.

Experimental Protocols and Workflow

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Workflow Visualization

The overall experimental workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of β-(2,4-dimethylbenzoyl)propionic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.5 mol) in 350 mL of dry dichloromethane in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of m-xylene (1.0 mol) and succinic anhydride (1.0 mol) in 150 mL of dichloromethane dropwise at 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Recrystallize the solid residue from a mixture of toluene and hexane to yield the product.

Protocol 2: Synthesis of γ-(2,4-dimethylphenyl)butyric acid

-

Prepare zinc amalgam by shaking mossy zinc (120 g) with a solution of mercuric chloride (12 g) in 200 mL of water and 5 mL of concentrated HCl for 5 minutes. Decant the aqueous solution.[15]

-

In a round-bottomed flask equipped with a reflux condenser, add the amalgamated zinc, 75 mL of water, 175 mL of concentrated HCl, 100 mL of toluene, and β-(2,4-dimethylbenzoyl)propionic acid (0.28 mol).[15]

-

Heat the mixture to a vigorous reflux for 24 hours. Add three additional 50 mL portions of concentrated HCl at 6-hour intervals during the reflux.[15]

-

After cooling, separate the toluene layer. Extract the aqueous layer with ether (3 x 75 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous calcium chloride.

-

Remove the solvents by distillation, and distill the residue under reduced pressure to obtain the pure γ-(2,4-dimethylphenyl)butyric acid.

Protocol 3: Synthesis of 4,6-Dimethyl-1-tetralone

-

Place γ-(2,4-dimethylphenyl)butyric acid (0.2 mol) in a beaker and add polyphosphoric acid (approx. 10 times the weight of the acid).

-

Heat the mixture on a steam bath with occasional stirring for 1 hour, until the evolution of gas ceases.

-

Pour the hot mixture onto crushed ice, which will cause the product to precipitate.

-

Extract the mixture with ether. Wash the ether extract with 5% sodium hydroxide solution, then with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the ether and distill the residue under reduced pressure to yield 4,6-dimethyl-1-tetralone.

Protocol 4: Synthesis of this compound

-

In a suitable apparatus for high-temperature reactions (e.g., a quartz tube furnace), mix 4,6-dimethyl-1-tetralone (0.1 mol) with 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight of the tetralone).

-

Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to 280-320°C for 3-4 hours.[1]

-

Cool the reaction mixture, dissolve it in toluene, and filter to remove the catalyst.

-

Remove the toluene by distillation. The resulting crude product can be further purified by vacuum distillation or recrystallization from ethanol to afford pure this compound.

Product Characterization and Data

Confirmation of the final product and intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| β-(2,4-dimethylbenzoyl)propionic acid | C₁₂H₁₄O₃ | 206.24 | 125-127 | - | 2.35 (s, 3H), 2.50 (s, 3H), 2.80 (t, 2H), 3.25 (t, 2H), 7.1-7.6 (m, 3H) |

| γ-(2,4-dimethylphenyl)butyric acid | C₁₂H₁₆O₂ | 192.25 | 66-68 | 175-178 / 15 mmHg | 1.95 (quint, 2H), 2.25 (s, 3H), 2.28 (s, 3H), 2.35 (t, 2H), 2.65 (t, 2H), 6.95 (m, 3H) |

| 4,6-Dimethyl-1-tetralone | C₁₂H₁₄O | 174.24 | 34-36 | 140-142 / 10 mmHg | 2.05 (m, 2H), 2.29 (s, 3H), 2.33 (s, 3H), 2.60 (t, 2H), 2.90 (t, 2H), 7.0-7.4 (m, 2H) |

| This compound | C₁₂H₁₂ | 156.22 | -5 to -4 | 263-265 | 2.51 (s, 3H), 2.68 (s, 3H), 7.3-8.0 (m, 6H) |

Note: NMR data are approximate and may vary based on solvent and instrument. Spectroscopic data for this compound can be cross-referenced with established databases.[3][4][16][17][18]

Conclusion

The synthesis of this compound from m-xylene via the modified Haworth reaction is a classic, reliable, and instructive pathway in organic synthesis. It demonstrates several fundamental and powerful reactions, including Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and catalytic dehydrogenation. Each step requires careful control of reaction conditions to ensure high yields and purity. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully execute this synthesis, offering a valuable building block for further research and development in materials science and medicinal chemistry.

References

- Application Note: Catalytic Dehydrogenation of Dimethyltetralins to Dimethylnaphthalenes. Benchchem.

- Copper- versus Palladium-Catalyzed Aromatization of 2-(Methoxycarbonyl) Tetralones: Synthesis of Methyl 1-Hydroxy-2-naphthoates. ResearchGate.

- US Patent 5118892A, Preparation of a dimethylnaphthalene. Google Patents.

- This compound | C12H12. PubChem, National Institutes of Health.

- Naphthalene, 1,3-dimethyl-. NIST WebBook.

- US Patent US20240228406A1, Method for producing 1,4-dimethylnaphthalene. Google Patents.

- This compound(575-41-7) 1H NMR spectrum. ChemicalBook.

- Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. C. Y. Chen, et al.

- CN Patent 107266282B, Preparation method of 1, 4-dimethylnaphthalene. Google Patents.

- Preparation methods of 2,6-dimethyl naphthalene. ResearchGate.

- 2,6-Dimethylnaphthalene. Wikipedia.

- Naphthalene, 1,3-dimethyl-. NIST WebBook.

- Transition-Metal-Free Alkylative Aromatization of Tetralone Using Alcohol/Amino Alcohol towards the Synthesis of Bioactive Naphthol and Benzo[e/g]indole Derivatives. The Journal of Organic Chemistry, ACS Publications.

- Clemmensen reduction. Wikipedia.

- Cr2O3/γ-Al2O3 Catalyzed Oxidation of Tetralin Toward α-Tetralone. ResearchGate.

- Naphthalene, 1,3-dimethyl-. NIST WebBook.

- Clemmensen Reduction. TCI AMERICA.

- Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. Benchchem.

- Mechanochemical Friedel–Crafts acylations. PMC, National Institutes of Health.

- CN Patent 101633611B, A kind of method of gas-solid phase reaction synthesis α-tetralone. Google Patents.

- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- Solved experiment : friedel crafts alkylation of m-xylene. Chegg.com.

- F C alkylation of m xylene (Pre-lab lecture). YouTube.

- Clemmensen Reduction. ChemTalk.

- Clemmensen Reduction reaction. BYJU'S.

- The Clemmensen Reduction. Organic Reactions.

- US Patent 3931348A, Process for preparing dimethyl naphthalene. Google Patents.

- Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al>2>O>3> and CoMo/Al>2>O>3> catalysts heated with steel balls via induction. University of Birmingham's Research Portal.

- The preparation of 1,8-dimethylnaphthalene. MSpace.

- γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure.

- MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC, National Institutes of Health.

- m-Xylene. PubChem, National Institutes of Health.

- Lewis Acid-Promoted Mukaiyama Aldol–Prins (MAP) Cyclizations of Acetals, Ketals, α-Acetoxy Ethers, and Orthoformates. National Institutes of Health.

- (PDF) STUDIES ON INTRAMOLECULAR CYCLIZATION OF 2,4,6-TRI- tert -BUTYLPHENYL–P=C. ResearchGate.

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. UB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 3. This compound | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 5. nacatsoc.org [nacatsoc.org]

- 6. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 7. US20240228406A1 - Method for producing 1,4-dimethylnaphthalene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 13. byjus.com [byjus.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound(575-41-7) 1H NMR spectrum [chemicalbook.com]

- 17. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 18. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

A Spectroscopic Guide to 1,3-Dimethylnaphthalene: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1,3-Dimethylnaphthalene (C₁₂H₁₂), a bicyclic aromatic hydrocarbon.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides insights for accurate data interpretation, ensuring a robust understanding of the molecular architecture of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a member of the dimethylnaphthalene family of compounds, which are structurally related to naphthalene.[1] Its chemical and physical properties are of interest in various fields, including organic synthesis, materials science, and environmental analysis. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent protons.

Expertise & Experience in Practice: When preparing a sample of this compound for ¹H NMR analysis, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar aromatic compounds and its single, well-characterized residual solvent peak. Ensuring the sample is free of paramagnetic impurities is crucial to obtain sharp, well-resolved signals.

Data Summary: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.8 - 7.9 | m | 2H | Aromatic Protons (H-5, H-8) |

| 2 | ~7.4 - 7.5 | m | 2H | Aromatic Protons (H-6, H-7) |

| 3 | ~7.3 | s | 1H | Aromatic Proton (H-4) |

| 4 | ~7.2 | s | 1H | Aromatic Proton (H-2) |

| 5 | ~2.6 | s | 3H | Methyl Protons (C1-CH₃) |

| 6 | ~2.5 | s | 3H | Methyl Protons (C3-CH₃) |

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Interpretation:

-

The aromatic region of the spectrum displays a complex pattern of multiplets and singlets, characteristic of a substituted naphthalene ring system.

-

The two methyl groups appear as sharp singlets, indicating no adjacent protons to couple with. Their distinct chemical shifts are due to the different electronic environments at positions 1 and 3.

-

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the aromatic ring current.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. While ¹³C has a low natural abundance, modern NMR techniques, such as proton decoupling, allow for the acquisition of high-quality spectra.

Data Summary: ¹³C NMR of this compound [4]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~134 | Quaternary Carbon (C-4a) |

| 2 | ~133 | Quaternary Carbon (C-8a) |

| 3 | ~132 | Quaternary Carbon (C-1) |

| 4 | ~130 | Quaternary Carbon (C-3) |

| 5 | ~128 | Methine Carbon (CH) |

| 6 | ~127 | Methine Carbon (CH) |

| 7 | ~126 | Methine Carbon (CH) |

| 8 | ~125 | Methine Carbon (CH) |

| 9 | ~124 | Methine Carbon (CH) |

| 10 | ~122 | Methine Carbon (CH) |

| 11 | ~21 | Methyl Carbon (C1-CH₃) |

| 12 | ~19 | Methyl Carbon (C3-CH₃) |

Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Interpretation:

-

The spectrum shows a total of 12 distinct carbon signals, consistent with the molecular formula C₁₂H₁₂.

-

The downfield signals correspond to the sp²-hybridized aromatic carbons, while the upfield signals represent the sp³-hybridized methyl carbons.

-

The presence of four quaternary carbon signals is a key feature, corresponding to the carbon atoms at the ring junctions and those bearing the methyl groups.

Experimental Workflow for NMR Data Acquisition

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework revealed by NMR, to the characteristic functional groups identified by IR, and the definitive molecular weight and fragmentation pattern determined by MS. This in-depth guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important aromatic compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Naphthalene, 1,3-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Naphthalene, 1,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook.

- NIST. (n.d.). Naphthalene, 1,3-dimethyl- IR Spectrum. NIST Chemistry WebBook.

Sources

1,3-Dimethylnaphthalene molecular weight and formula

An In-Depth Technical Guide to the Molecular Formula and Weight of 1,3-Dimethylnaphthalene

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular formula and molecular weight of this compound. Moving beyond simple data presentation, this document elucidates the principles behind these fundamental chemical properties, ensuring a thorough understanding for accurate application in experimental and developmental contexts.

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two methyl groups at the first and third positions.[1][2] This specific isomeric structure dictates its chemical and physical properties, making the precise determination of its molecular formula and weight a critical first step in any research, analytical, or synthetic application.

The universally accepted molecular formula for this compound is C₁₂H₁₂ .[1][3][4][5][6] This formula is established through foundational analytical techniques such as elemental analysis, which determines the mass percentages of constituent elements, and mass spectrometry, which provides a direct measurement of the molecule's mass-to-charge ratio. The formula C₁₂H₁₂ signifies that each molecule is composed of 12 carbon atoms and 12 hydrogen atoms.

Quantitative Molecular Data

For laboratory applications, understanding both the average molecular weight and the monoisotopic mass is crucial. The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. These values are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂ | PubChem[1], NIST[3] |

| Average Molecular Weight | 156.22 g/mol | PubChem[1], Santa Cruz Biotechnology[4] |

| Monoisotopic Mass | 156.093900383 Da | PubChem[1] |

| CAS Registry Number | 575-41-7 | NIST[3], ChemicalBook[2] |

The slight variations in molecular weight reported across different databases (ranging from 156.22 to 156.23 g/mol ) are typically due to differences in the precision of the atomic weights used in the calculation.[1][3][7] For most laboratory and stoichiometric calculations, 156.22 g/mol is the accepted standard.

Protocol: Calculation of Average Molecular Weight

To ensure transparency and provide a self-validating framework, this section details the step-by-step calculation of the average molecular weight of this compound from its molecular formula, C₁₂H₁₂. This protocol is fundamental for verifying substance identity and for preparing solutions of known molarity.

Principle: The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Required Data:

-

Molecular Formula: C₁₂H₁₂

-

Standard Atomic Weight of Carbon (C): ~12.011 g/mol

-

Standard Atomic Weight of Hydrogen (H): ~1.008 g/mol

Step-by-Step Calculation:

-

Identify the number of atoms for each element:

-

Number of Carbon (C) atoms = 12

-

Number of Hydrogen (H) atoms = 12

-

-

Calculate the total mass contribution for Carbon:

-

Mass_C = (Number of C atoms) × (Atomic Weight of C)

-

Mass_C = 12 × 12.011 g/mol = 144.132 g/mol

-

-

Calculate the total mass contribution for Hydrogen:

-

Mass_H = (Number of H atoms) × (Atomic Weight of H)

-

Mass_H = 12 × 1.008 g/mol = 12.096 g/mol

-

-

Sum the mass contributions to find the total molecular weight:

-

Molecular Weight = Mass_C + Mass_H

-

Molecular Weight = 144.132 g/mol + 12.096 g/mol = 156.228 g/mol

-

This calculated value aligns closely with the authoritative database values, confirming the accuracy of the molecular formula and the established atomic weights.

Structural and Workflow Visualization

A precise structural representation is essential for understanding the molecule's steric and electronic properties. The following diagram illustrates the connectivity and arrangement of atoms in this compound.

Caption: Workflow for calculating and verifying molecular weight.

References

- This compound | C12H12 | CID 11327, PubChem, N

- Naphthalene, 1,3-dimethyl-, NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

- 1, 3-Dimethylnaphthalene, min 95% (GC), 1 gram, CP Lab Chemicals. [Link]

- Naphthalene, 1,3-dimethyl-, NIST Chemistry WebBook (altern

- This compound - 575-41-7, C12H12, density, melting point, boiling point, structural formula, synthesis, ChemSrc. [Link]

- 1,3-dimethyl naphthalene, 575-41-7, The Good Scents Company. [Link]

Sources

- 1. This compound | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 575-41-7 [chemicalbook.com]

- 3. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Isomers of Dimethylnaphthalene and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethylnaphthalene Isomers

Dimethylnaphthalenes (C₁₂H₁₂) are a class of polycyclic aromatic hydrocarbons (PAHs) derived from the naphthalene backbone with the addition of two methyl groups. The specific placement of these methyl groups gives rise to ten distinct structural isomers, each possessing unique physical and chemical properties.[1] These isomers are of significant interest in various scientific and industrial fields, from petrochemicals to materials science and drug development, where the precise isomer can be a critical precursor or an unwanted impurity. One of the most notable applications is the use of 2,6-dimethylnaphthalene as a monomer for the production of high-performance polymers like polyethylene naphthalate (PEN).

The separation of these isomers presents a significant challenge due to their similar molecular weights and, consequently, their very close boiling points.[2][3][4] This guide will provide a detailed overview of the boiling points of all ten DMN isomers and the underlying principles that dictate their subtle yet crucial differences.

The Ten Isomers of Dimethylnaphthalene and Their Boiling Points

The ten structural isomers of dimethylnaphthalene are distinguished by the positions of the two methyl groups on the naphthalene rings. The boiling points of these isomers are remarkably close, often varying by only a few degrees Celsius, which makes their separation by conventional distillation a formidable task.[2][3][4]

Below is a comprehensive table summarizing the boiling points of the ten dimethylnaphthalene isomers, compiled from various authoritative sources.

| Isomer | Boiling Point (°C) |

| 1,2-Dimethylnaphthalene | 266-267 |

| 1,3-Dimethylnaphthalene | 263 |

| 1,4-Dimethylnaphthalene | 262-264 or 268 |

| 1,5-Dimethylnaphthalene | 265-266 |

| 1,6-Dimethylnaphthalene | 264[5] |

| 1,7-Dimethylnaphthalene | 263 |

| 1,8-Dimethylnaphthalene | 270 |

| 2,3-Dimethylnaphthalene | 269 |

| 2,6-Dimethylnaphthalene | 262 |

| 2,7-Dimethylnaphthalene | 263 |

Note: Discrepancies in reported boiling points for 1,4-dimethylnaphthalene exist in the literature, with values of 262-264°C and 268°C being cited.[6][7][8]

The Causality Behind Boiling Point Variations: A Deeper Look at Molecular Structure

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. For nonpolar molecules like dimethylnaphthalenes, the predominant intermolecular forces are London dispersion forces, which are a type of van der Waals force. The strength of these forces is influenced by several factors, including molecular weight, surface area, and molecular symmetry.

The Role of Molecular Weight and Intermolecular Forces

All dimethylnaphthalene isomers share the same molecular formula (C₁₂H₁₂) and therefore have identical molecular weights.[9] This means that the differences in their boiling points must arise from variations in the strength of their intermolecular forces, which are dictated by their unique molecular shapes.

The Influence of Molecular Symmetry and Surface Area

The shape of a molecule plays a crucial role in determining the extent of its surface area available for intermolecular interactions.

-

Linear vs. Branched Structures: As a general principle, more linear or planar molecules can pack more closely together, leading to a larger effective surface area for interaction and, consequently, stronger London dispersion forces and higher boiling points.[5] Conversely, more branched or compact structures have a smaller surface area, weaker dispersion forces, and lower boiling points.[5]

-

Symmetry and Packing Efficiency: Molecular symmetry also influences how efficiently molecules can pack in a liquid or solid state. Highly symmetrical molecules can often pack more tightly, maximizing intermolecular attractions.

Steric Hindrance and its Impact on Intermolecular Interactions

The positions of the methyl groups can introduce steric hindrance, which is the repulsion between electron clouds of nearby atoms.[10] In the context of dimethylnaphthalenes, steric hindrance can affect the planarity of the molecule and how closely adjacent molecules can approach each other.

-

1,8-Dimethylnaphthalene: This isomer exhibits the highest boiling point (270°C). The two methyl groups are in the peri positions, leading to significant steric strain.[11] This strain can distort the naphthalene ring system, potentially increasing the overall surface area and leading to stronger intermolecular interactions.

-